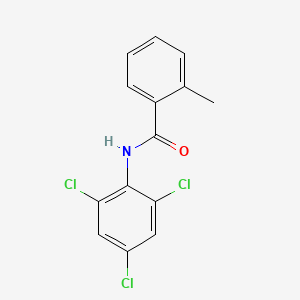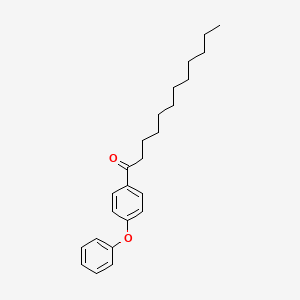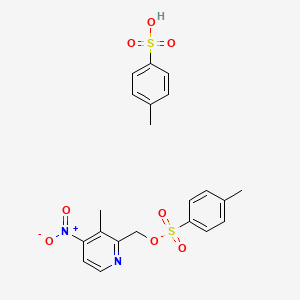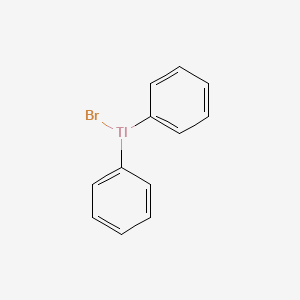
3,3'-Hexamethylenebis(1,1-dipropylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Hexamethylenebis(1,1-dipropylurea): is a chemical compound with the molecular formula C20H42N4O2 and a molecular weight of 370.583 g/mol . It is known for its unique structure, which consists of two urea groups connected by a hexamethylene chain, each urea group further substituted with dipropyl groups. This compound is utilized in various scientific research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Hexamethylenebis(1,1-dipropylurea) typically involves the reaction of hexamethylenediamine with dipropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3,3’-Hexamethylenebis(1,1-dipropylurea) is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,3’-Hexamethylenebis(1,1-dipropylurea) can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3’-Hexamethylenebis(1,1-dipropylurea) is used as a reagent in organic synthesis, particularly in the formation of complex urea derivatives. It serves as a building block for the synthesis of polymers and other advanced materials.
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. It is used in the development of biochemical assays and as a probe to investigate molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its unique structure allows for the design of novel drugs with specific biological activities.
Industry: In industrial applications, 3,3’-Hexamethylenebis(1,1-dipropylurea) is used in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3,3’-Hexamethylenebis(1,1-dipropylurea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The hexamethylene chain provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 3,3’-Hexamethylenebis(1,1-diisopropylurea)
- 1,1’-Hexamethylenebis(3-isopropylurea)
- 3,3’-Hexamethylenebis(1,1-dibutylurea)
- 3,3’-Hexamethylenebis(1,1-dimethylurea)
Comparison: Compared to its similar compounds, 3,3’-Hexamethylenebis(1,1-dipropylurea) exhibits unique properties due to the presence of dipropyl groups. These groups influence the compound’s solubility, reactivity, and interaction with molecular targets. The hexamethylene chain provides structural flexibility, which can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
138049-24-8 |
|---|---|
Molekularformel |
C20H42N4O2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
3-[6-(dipropylcarbamoylamino)hexyl]-1,1-dipropylurea |
InChI |
InChI=1S/C20H42N4O2/c1-5-15-23(16-6-2)19(25)21-13-11-9-10-12-14-22-20(26)24(17-7-3)18-8-4/h5-18H2,1-4H3,(H,21,25)(H,22,26) |
InChI-Schlüssel |
NLFNPYUYNBAFKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)NCCCCCCNC(=O)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


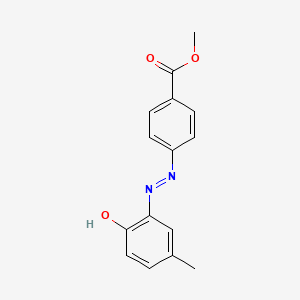


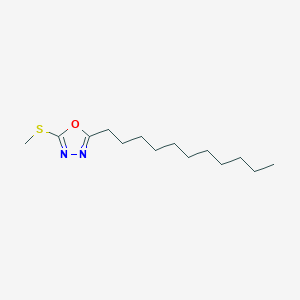

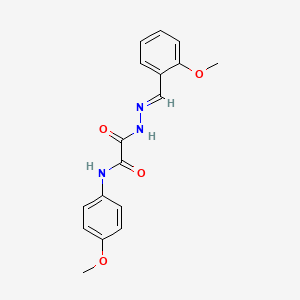
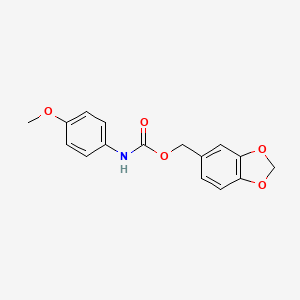

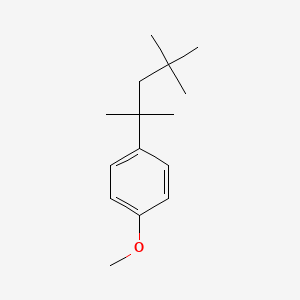
![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)
